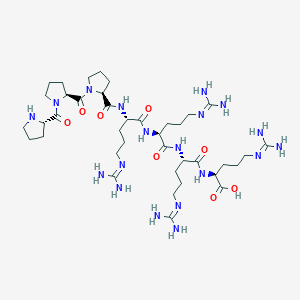
Nitrobenzene--pyrimidine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitrobenzene–pyrimidine (1/1) is a compound that combines the structural features of nitrobenzene and pyrimidine Nitrobenzene is an aromatic nitro compound, while pyrimidine is a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nitrobenzene–pyrimidine (1/1) can be achieved through various synthetic routes. One common method involves the nitration of pyrimidine derivatives using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure the selective nitration of the pyrimidine ring.
Industrial Production Methods
Industrial production of nitrobenzene–pyrimidine (1/1) often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of the compound with minimal by-products.
化学反応の分析
Types of Reactions
Nitrobenzene–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitrobenzene–pyrimidine (1/1) can form nitroso or hydroxylamine derivatives.
Reduction: The reduction of the nitro group results in the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or sulfonic acid groups.
科学的研究の応用
Nitrobenzene–pyrimidine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Nitrobenzene–pyrimidine (1/1) is used in the production of dyes, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of nitrobenzene–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
Nitrobenzene: An aromatic nitro compound with similar redox properties.
Pyrimidine: A heterocyclic aromatic compound with similar structural features.
Nitroaromatic Compounds: Compounds containing nitro groups attached to aromatic rings, such as nitroaniline and nitrophenol.
Uniqueness
Nitrobenzene–pyrimidine (1/1) is unique due to the combination of the nitro group and the pyrimidine ring, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
835653-04-8 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC名 |
nitrobenzene;pyrimidine |
InChI |
InChI=1S/C6H5NO2.C4H4N2/c8-7(9)6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H |
InChIキー |
WCSNWBFZIIYLBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[N+](=O)[O-].C1=CN=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
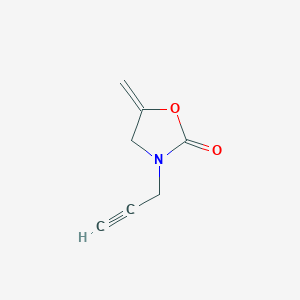
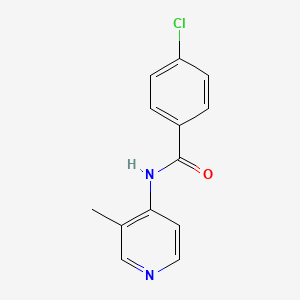
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
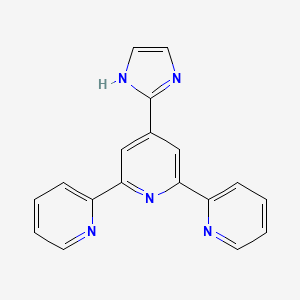
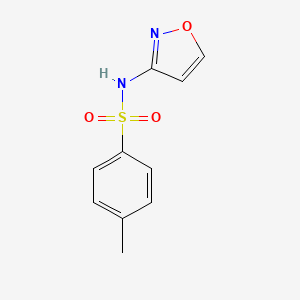
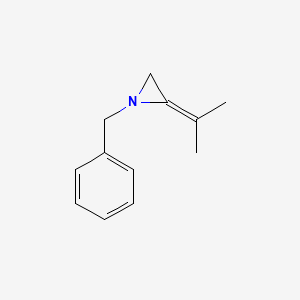
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)

![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
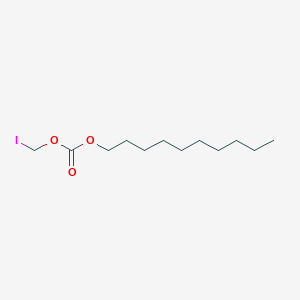
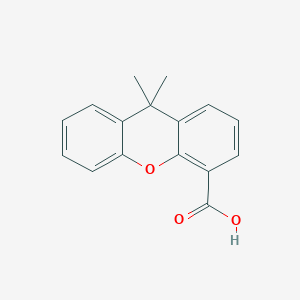
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)
